molecular formula C18H21N3O B2575899 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one CAS No. 1797636-93-1

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one

Cat. No.: B2575899
CAS No.: 1797636-93-1
M. Wt: 295.386
InChI Key: CXMRBPKYTDMKES-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrido[4,3-d]pyrimidine class, characterized by a fused bicyclic heteroaromatic core.

  • Stepwise functionalization of the pyridopyrimidine core via nucleophilic substitution or coupling reactions .
  • Introduction of aryl/alkyl substituents via amidation or alkylation, often requiring column chromatography for purification .

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(3,4-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13-3-4-15(9-14(13)2)5-6-18(22)21-8-7-17-16(11-21)10-19-12-20-17/h3-4,9-10,12H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMRBPKYTDMKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC3=NC=NC=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multi-step organic reactions, often involving the condensation of precursors with specific functional groups. The reaction conditions might include heating, the presence of catalysts, or specific solvents to aid the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production would involve scaling up the laboratory synthesis protocols, optimizing yields, and ensuring the purity of the final product. High-throughput methods and continuous flow reactors might be employed.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one can undergo various organic reactions including:

  • Oxidation: Transforming into more oxidized states using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Turning into reduced forms using reagents such as hydrogen gas in the presence of catalysts.

  • Substitution: Reactions where different functional groups replace the existing ones.

Common Reagents and Conditions: Common reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).

Major Products Formed: The major products depend on the reaction type. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

In Chemistry: The compound can be used as a building block for synthesizing other complex molecules or as a model compound in reaction mechanism studies.

In Biology:

In Medicine: May have pharmacological properties worth investigating, such as anti-inflammatory, anti-microbial, or anti-cancer activities.

In Industry: Useful in the synthesis of specialty chemicals and materials with specific properties, such as polymers or advanced pharmaceuticals.

Mechanism of Action

Mechanism of Action: 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one works by interacting with specific molecular targets in biochemical pathways. It may bind to enzymes or receptors, modulating their activity and resulting in biological effects.

Molecular Targets and Pathways Involved: Specific details would depend on the intended application but could include targeting enzymes involved in DNA synthesis or metabolic pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogues and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties References
Target Compound 3,4-Dimethylphenylpropan-1-one C₂₁H₂₃N₃O 333.43 g/mol Enhanced lipophilicity due to methyl groups; potential CNS activity
Compound B (from ) N-(but-3-yn-1-yl)acetamide C₂₃H₂₇N₅O₂ 418.49 g/mol Higher polarity from acetamide; MS: 418(M+1)
Compound 6ZN (PDB ID) Benzoxazolone-propanoyl C₂₇H₂₅N₅O₃ 479.52 g/mol Crystallized with Autotaxin; X-ray data (2.41 Å) supports binding interactions
V020-9406 () 2-Fluorophenylpiperazine C₂₆H₂₈F₂N₆O 478.54 g/mol Dual fluorination enhances metabolic stability; GPCR6 inverse agonist

Biological Activity

The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one is a member of the pyrido[4,3-d]pyrimidine class, which has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

  • Molecular Formula : C17H18N4O
  • Molecular Weight : 298.35 g/mol
  • CAS Number : Not specifically listed but falls under pyrido[4,3-d]pyrimidine derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular pathways. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It has shown potential as an inhibitor of tyrosine kinases, which are critical in cancer signaling pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream signaling cascades.

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with similar structures inhibited the activity of ZAP-70 and SYK kinases, which are implicated in lymphoma and other cancers. Some derivatives showed over 90% inhibition against these targets .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Research indicates that certain derivatives can exhibit activity against a range of bacterial strains, suggesting a mechanism that disrupts bacterial cell wall synthesis or function.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some relevant comparisons:

Compound NameStructure FeaturesBiological ActivityReference
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-oneEthoxy group additionModerate anticancer activity
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-methoxyphenyl)propan-1-oneMethoxy group substitutionHigh kinase inhibition
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenyl)propan-1-oneNo substituent variationLower activity compared to others

Case Studies

Several case studies have highlighted the efficacy of pyrido[4,3-d]pyrimidine derivatives in preclinical models:

  • Case Study on Lymphoma Treatment : A derivative was tested in vitro against various lymphoma cell lines and showed significant cytotoxic effects at micromolar concentrations. The study emphasized the importance of structural modifications in enhancing potency against specific kinases involved in tumor growth .
  • Antimicrobial Efficacy Study : Another study evaluated the antimicrobial activity of a related compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at lower concentrations compared to standard antibiotics, suggesting potential for development as an antimicrobial agent.

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